![molecular formula C20H14N2O2 B11773542 Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B11773542.png)
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a heterocyclic compound with the molecular formula C20H14N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate can be achieved through several methods. One common approach involves the Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione . Another method includes the condensation of indole with aliphatic aldehydes . Additionally, Pd-mediated cyclization of a diphenyl phenylenediamine derivative has been reported .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves precise temperature control, use of specific reagents, and purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl nitrate for nitration, zinc powder and hydrochloric acid for reduction, and potassium thiolates for nucleophilic substitution . The reactions are typically carried out under controlled temperatures and specific solvent conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include nitro-substituted derivatives, amino-substituted derivatives, and various substituted indolo[3,2-b]carbazoles .
Aplicaciones Científicas De Investigación
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. For example, it has been shown to act as a ligand for the TCDD (Ah) receptor, which plays a role in regulating gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde
- 11,12-Dihydroindolo[2,3-a]carbazole
- 5,7-Dihydroindolo[2,3-b]carbazole
Uniqueness
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group at the 6-position differentiates it from other indolocarbazole derivatives, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C20H14N2O2 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
methyl 5,11-dihydroindolo[3,2-b]carbazole-12-carboxylate |
InChI |
InChI=1S/C20H14N2O2/c1-24-20(23)18-17-12-7-3-5-9-15(12)21-16(17)10-13-11-6-2-4-8-14(11)22-19(13)18/h2-10,21-22H,1H3 |
Clave InChI |
VQALHCRBHYIUEC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




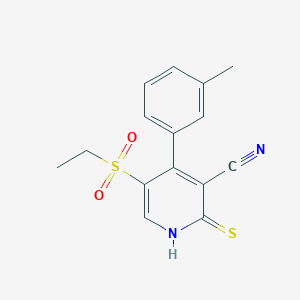

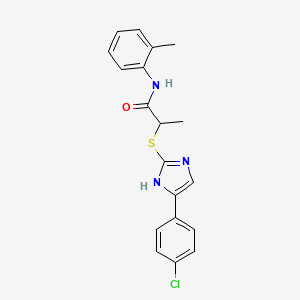
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)

![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)
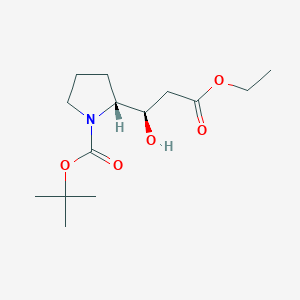
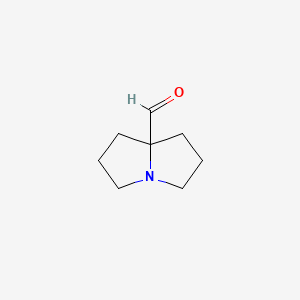
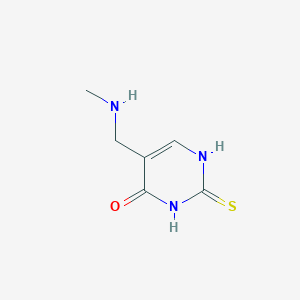
![2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole](/img/structure/B11773549.png)
![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)
